4-bromo-N-(4-fluorophenyl)-3-methylbenzenesulfonamide
Overview
Description
4-Bromo-N-(4-fluorophenyl)-3-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromine atom, a fluorophenyl group, and a methyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-fluorophenyl)-3-methylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3-methylbenzenesulfonyl chloride and 4-fluoroaniline.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: The 4-bromo-3-methylbenzenesulfonyl chloride is reacted with 4-fluoroaniline under reflux conditions to form the desired sulfonamide product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(4-fluorophenyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of azido or cyano derivatives.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.
Reduction: Formation of the corresponding amine derivative.
Scientific Research Applications
4-Bromo-N-(4-fluorophenyl)-3-methylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections due to its sulfonamide moiety.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-fluorophenyl)-3-methylbenzenesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes like dihydropteroate synthase, which is crucial for bacterial folate synthesis. This inhibition disrupts bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(4-fluorophenyl)benzamide
- 4-Bromo-N-(4-fluorophenyl)-2-methylbenzenesulfonamide
- 4-Bromo-N-(4-fluorophenyl)-3-chlorobenzenesulfonamide
Uniqueness
4-Bromo-N-(4-fluorophenyl)-3-methylbenzenesulfonamide is unique due to the specific positioning of the bromine, fluorophenyl, and methyl groups, which confer distinct chemical reactivity and biological activity. Its structural features make it a valuable compound for targeted synthesis and application in various research fields.
Properties
IUPAC Name |
4-bromo-N-(4-fluorophenyl)-3-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFNO2S/c1-9-8-12(6-7-13(9)14)19(17,18)16-11-4-2-10(15)3-5-11/h2-8,16H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNBYEVYWIOZNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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